molecular formula C12H11N4O2P B100453 PHENYL PHOSPHORODIIMIDAZOLATE CAS No. 15706-68-0

PHENYL PHOSPHORODIIMIDAZOLATE

Cat. No.: B100453
CAS No.: 15706-68-0
M. Wt: 274.21 g/mol
InChI Key: CZOCTOSLXDLZLW-UHFFFAOYSA-N
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Description

PHENYL PHOSPHORODIIMIDAZOLATE is a chemical compound that features a unique structure combining imidazole and phenoxy groups linked through a phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PHENYL PHOSPHORODIIMIDAZOLATE typically involves the reaction of imidazole with phenoxyphosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:

    Step 1: Preparation of phenoxyphosphoryl chloride by reacting phenol with phosphorus oxychloride.

    Step 2: Reaction of phenoxyphosphoryl chloride with imidazole in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: PHENYL PHOSPHORODIIMIDAZOLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of phosphoryl-imidazole derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

PHENYL PHOSPHORODIIMIDAZOLATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of PHENYL PHOSPHORODIIMIDAZOLATE involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The phosphoryl group plays a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • 4-(1H-Imidazol-1-yl)phenol
  • 1-(4-Hydroxyphenyl)imidazole
  • 1-Phenylimidazole

Comparison: PHENYL PHOSPHORODIIMIDAZOLATE is unique due to the presence of both imidazole and phenoxy groups linked through a phosphoryl group. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the phosphoryl group enhances the compound’s ability to interact with biological targets, making it a more potent inhibitor in certain applications .

Properties

IUPAC Name

1-[imidazol-1-yl(phenoxy)phosphoryl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N4O2P/c17-19(15-8-6-13-10-15,16-9-7-14-11-16)18-12-4-2-1-3-5-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOCTOSLXDLZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(N2C=CN=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N4O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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